![molecular formula C13H14N4O3S2 B2555470 N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 906157-59-3](/img/structure/B2555470.png)
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with various anilines . The synthesized compounds are then characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation reactions . For example, the reaction of isothiocyanates with ortho-substituted anilines bearing N,N-, N,O-, and N,S-bis-nucleophiles, followed by an intramolecular, potassium periodate mediated oxidative cyclodesulfurization of the in situ generated monothioureas provides substituted 2-aminobenzazole derivatives .Physical And Chemical Properties Analysis
Most amides, which are similar compounds, are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the attention of medicinal chemists due to their potential as biologically active compounds. The compound may serve as a scaffold for designing novel drugs. Some specific applications include:
- Anticancer Properties : Thiophene-containing molecules have demonstrated anticancer activity. Researchers explore modifications of this core structure to develop targeted therapies against cancer cells .
Chiral Building Blocks
The compound’s chiral moiety, (S)-α-Methyl-1,3-benzodioxole-5-ethanol, is essential for synthesizing specific drugs. For instance, it serves as a building block in the synthesis of talampanel , a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor used in epilepsy treatment .
Synthetic Strategies
Various synthetic methods, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions, allow access to thiophene derivatives. These reactions enable the creation of diverse molecular architectures based on the thiophene core .
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene-based analogs, which are similar to the compound you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-7-3-4-9(5-8(7)2)11(19)14-12-15-16-13(22-12)21-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOGQLFTODBFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide |
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